MK-0249: A Technical Whitepaper on its Histamine H3 Receptor Inverse Agonist Properties
MK-0249: A Technical Whitepaper on its Histamine H3 Receptor Inverse Agonist Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
MK-0249 is a potent and selective histamine H3 receptor (H3R) inverse agonist that was investigated by Merck for various central nervous system disorders. The histamine H3 receptor, a G protein-coupled receptor (GPCR), is primarily expressed in the central nervous system where it acts as a presynaptic autoreceptor on histaminergic neurons and as a heteroreceptor on other non-histaminergic neurons. A key characteristic of the H3 receptor is its high degree of constitutive activity, meaning it can signal in the absence of an agonist. This basal signaling tonically inhibits the release of histamine and other neurotransmitters. MK-0249, as an inverse agonist, binds to the H3 receptor and stabilizes it in an inactive conformation, thereby reducing its constitutive activity and increasing the release of histamine and other neurotransmitters such as acetylcholine and dopamine. This technical guide provides a comprehensive overview of the core preclinical pharmacological properties of MK-0249.
Quantitative Pharmacological Data
The following tables summarize the in vitro binding affinity and functional potency of MK-0249, as well as its in vivo target engagement.
Table 1: In Vitro Binding Affinity and Functional Potency of MK-0249
| Parameter | Species | Value | Assay Type | Reference |
| Ki | Human | 6.8 ± 1.3 nM | Radioligand Binding Assay | [1] |
| Rat | 33 ± 3 nM | Radioligand Binding Assay | [1] | |
| Rhesus | 4.3 ± 1.2 nM | Radioligand Binding Assay | [1] | |
| IC50 | Human | 1.7 nM | [35S]GTPγS Binding Assay | [1] |
Table 2: In Vivo Pharmacodynamic Properties of MK-0249
| Parameter | Species | Dose | Effect | Reference |
| Neurotransmitter Modulation | Rat | 0-30 mg/kg (p.o.) | Dose-dependent increase in brain tele-methylhistamine levels | [1] |
| Receptor Occupancy | Human (elderly) | 5 mg (daily) | ~85% brain H3 receptor occupancy at Cmax (PET) | [2] |
Signaling Pathways
The histamine H3 receptor is constitutively active and primarily couples to the Gi/o family of G proteins. This leads to an inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. As an inverse agonist, MK-0249 blocks this basal signaling, leading to an increase in cAMP levels and subsequent downstream effects. Furthermore, by inhibiting the H3 autoreceptor, MK-0249 disinhibits histamine release from presynaptic neurons. This increased synaptic histamine can then act on postsynaptic H1 and H2 receptors, leading to neuronal excitation.
Experimental Protocols
Detailed experimental protocols for the characterization of MK-0249 are not extensively available in the public domain. The following methodologies are based on standard practices for assessing histamine H3 receptor inverse agonists and are supplemented with the limited specific details found for MK-0249.
Radioligand Binding Assay (for Ki Determination)
This assay measures the affinity of MK-0249 for the histamine H3 receptor by competing with a radiolabeled ligand.
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Materials:
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Cell membranes from CHO-K1 or HEK293 cells stably expressing the human, rat, or rhesus histamine H3 receptor.
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Radioligand: [3H]-N-α-methylhistamine.
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Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2.
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Non-specific binding control: High concentration of an unlabeled H3 receptor ligand (e.g., 10 µM histamine).
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MK-0249 stock solution and serial dilutions.
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Glass fiber filters.
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Scintillation counter.
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Procedure:
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In a 96-well plate, combine cell membranes, assay buffer, and varying concentrations of MK-0249.
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Add the radioligand ([3H]-N-α-methylhistamine) to initiate the binding reaction.
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Incubate at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
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Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.
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Wash the filters with ice-cold assay buffer to remove unbound radioligand.
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Measure the radioactivity retained on the filters using a scintillation counter.
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Data are analyzed using non-linear regression to determine the IC50, which is then converted to a Ki value using the Cheng-Prusoff equation.
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[35S]GTPγS Binding Assay (for Inverse Agonist Activity)
This functional assay measures the ability of MK-0249 to decrease the basal level of G protein activation, which is a hallmark of inverse agonism. The IC50 of 1.7 nM for human H3R was determined using this type of assay.
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Materials:
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Cell membranes from CHO-K1 cells expressing the human histamine H3 receptor.
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Assay Buffer: 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 5 mM MgCl2, 1 µM GDP.
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[35S]GTPγS.
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MK-0249 stock solution and serial dilutions.
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Non-specific binding control: High concentration of unlabeled GTPγS.
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Scintillation Proximity Assay (SPA) beads or filter plates.
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Microplate scintillation counter.
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Procedure:
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In a 96-well plate, add the cell membranes, assay buffer, and serial dilutions of MK-0249.
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Pre-incubate for a short period (e.g., 15 minutes) at 30°C.
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Initiate the reaction by adding [35S]GTPγS.
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Incubate for 30-60 minutes at 30°C to allow for GTPγS binding.
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If using a filtration method, terminate the reaction by rapid filtration and wash the filters. If using SPA, the plate can be read directly.
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Quantify the amount of bound [35S]GTPγS using a microplate scintillation counter.
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Data are plotted as the percentage of basal [35S]GTPγS binding versus the concentration of MK-0249 to determine the IC50 for inverse agonism.
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cAMP Accumulation Assay (for Functional Inverse Agonism)
This assay measures the downstream functional consequence of H3 receptor inverse agonism on intracellular cAMP levels.
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Materials:
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Whole cells (e.g., HEK293 or CHO-K1) stably expressing the histamine H3 receptor.
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Assay Buffer (e.g., HBSS) containing a phosphodiesterase inhibitor such as IBMX (e.g., 0.5 mM) to prevent cAMP degradation.
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Forskolin (to stimulate adenylyl cyclase and enhance the assay window).
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MK-0249 stock solution and serial dilutions.
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cAMP detection kit (e.g., HTRF, ELISA, or AlphaScreen).
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Procedure:
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Plate the cells in a 96-well plate and allow them to adhere.
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Replace the culture medium with assay buffer containing IBMX.
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Add serial dilutions of MK-0249 to the wells.
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Add a sub-maximal concentration of forskolin to all wells (except for the basal control).
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Incubate for a defined period (e.g., 30 minutes) at 37°C.
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Lyse the cells and measure the intracellular cAMP concentration using a suitable detection kit according to the manufacturer's instructions.
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Data are analyzed to determine the EC50 of MK-0249 for increasing cAMP levels from the forskolin-stimulated baseline.
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In Vivo Microdialysis for tele-methylhistamine
This in vivo technique is used to measure the levels of the histamine metabolite, tele-methylhistamine, in the brain of freely moving animals as an index of histamine release and turnover.
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Animals:
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Male Sprague-Dawley rats.
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Procedure:
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Surgical Implantation: Anesthetize the rats and stereotaxically implant a microdialysis guide cannula into a brain region of interest (e.g., prefrontal cortex or striatum).
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Recovery: Allow the animals to recover from surgery for a defined period.
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Microdialysis: On the day of the experiment, insert a microdialysis probe into the guide cannula and perfuse with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min).
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Baseline Collection: Collect dialysate samples at regular intervals (e.g., every 20-30 minutes) to establish a stable baseline of tele-methylhistamine.
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Drug Administration: Administer MK-0249 orally (p.o.) at various doses.
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Post-Dose Collection: Continue to collect dialysate samples for several hours after drug administration.
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Sample Analysis: Analyze the concentration of tele-methylhistamine in the dialysate samples using a sensitive analytical method such as HPLC with mass spectrometry (LC-MS/MS).
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Data Analysis: Express the post-dose tele-methylhistamine levels as a percentage of the baseline levels to determine the time course and magnitude of the effect of MK-0249 on histamine turnover.
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Conclusion
MK-0249 is a potent histamine H3 receptor inverse agonist with high affinity for the human, rat, and rhesus receptors. Its inverse agonist properties have been demonstrated in vitro through its ability to inhibit basal G protein activity in [35S]GTPγS binding assays. In vivo, MK-0249 demonstrates target engagement by increasing the levels of the histamine metabolite tele-methylhistamine in the rat brain and achieves high receptor occupancy in the human brain at clinically relevant doses. Despite its promising preclinical profile, clinical trials with MK-0249 for various indications did not demonstrate sufficient efficacy. Nevertheless, the preclinical data for MK-0249 provide a valuable case study in the translation of H3 receptor inverse agonism from the laboratory to the clinic.
References
- 1. Randomized controlled study of the histamine H3 inverse agonist MK-0249 in adult attention-deficit/hyperactivity disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Randomized crossover study of the histamine H3 inverse agonist MK-0249 for the treatment of cognitive impairment in patients with schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
